N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F4N6O and its molecular weight is 458.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antituberculosis Activity
A study conducted by Jeankumar et al. (2013) explored the synthesis of thiazole-aminopiperidine hybrid analogues. Among these, a compound similar to N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide demonstrated promising antituberculosis activity and minimal cytotoxicity.
Anti-Influenza Activity
Research by Hebishy et al. (2020) focused on benzamide-based 5-aminopyrazoles and their derivatives, which showed significant anti-influenza A virus (subtype H5N1) activity. This demonstrates the potential use of similar compounds in combating avian influenza.
Anticancer and Anti-Inflammatory Potential
A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with observed anticancer and anti-5-lipoxygenase properties. These findings suggest a potential application in cancer therapy and inflammation management.
Cytotoxicity Against Cancer Cells
Hasan et al. (2015) conducted a study on pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound . These compounds showed cytotoxicity against various human cancer cell lines, indicating their potential in cancer research.
Antiviral and Antitumor Properties
Petrie et al. (1985) synthesized 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides with significant activity against measles in vitro and moderate antitumor activity. This underlines the versatility of such compounds in both antiviral and antitumor applications.
GPR39 Agonist Activity
A study by Sato et al. (2016) identified kinase inhibitors structurally related to the compound as novel GPR39 agonists. This finding expands the potential applications of these compounds to G protein-coupled receptors.
Antimicrobial Activity
Research by Abunada et al. (2008) on pyrazole and pyrazolo[3,4-d]pyrimidine derivatives showed antimicrobial activities. This suggests the potential use of similar compounds in developing new antimicrobial agents.
Enaminones in Antitumor and Antimicrobial Activities
A study by Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones that showed effects comparable to 5-fluorouracil against certain cancer cell lines and also demonstrated antimicrobial activity.
作用機序
Target of Action
The compound, also known as N-[2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity . This interaction disrupts the normal function of CDK2, which is essential for cell cycle progression from G1 to S phase. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has also shown potent inhibitory activity against CDK2 . These results suggest that the compound could have potential as a therapeutic agent in the treatment of cancer.
特性
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N6O/c23-15-7-5-14(6-8-15)11-28-19-17-12-31-32(20(17)30-13-29-19)10-9-27-21(33)16-3-1-2-4-18(16)22(24,25)26/h1-8,12-13H,9-11H2,(H,27,33)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUESAXSXSZRITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。